molecular formula C18H20BrN5O2S B2714565 1-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 869344-57-0

1-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2714565
CAS No.: 869344-57-0
M. Wt: 450.36
InChI Key: BBNDSXGWNVPPOE-UHFFFAOYSA-N
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Description

1-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a novel synthetic compound designed for pharmaceutical and medicinal chemistry research. It belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives, which are recognized in scientific literature as important heterocycles in drug discovery due to their diverse biological potential . The structure combines a thiazolotriazole core, similar to compounds investigated for anti-inflammatory potential , with a 3-bromophenyl group and a piperidine-4-carboxamide moiety. The bromophenyl substitution is a common pharmacophore, with bromine-containing analogs often demonstrating significant biological activity and being utilized in the development of targeted therapies . The piperidine carboxamide group can contribute to molecular interactions with biological targets and influence the compound's physicochemical properties. Thiazolo[3,2-b][1,2,4]triazole scaffolds have been reported to exhibit a range of pharmacological activities in research settings, including anticonvulsant, analgesic, and anti-inflammatory effects . Furthermore, structurally similar compounds have been explored as kinase inhibitors for investigating cancer pathways . The presence of the hydroxy group may impact the molecule's lipophilicity, a key parameter that influences pharmacokinetic properties such as absorption, distribution, and metabolism . This compound is intended for research applications only, providing a building block for probing biochemical pathways, structure-activity relationships (SAR), and developing new therapeutic agents. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[(3-bromophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN5O2S/c1-10-21-18-24(22-10)17(26)15(27-18)14(12-3-2-4-13(19)9-12)23-7-5-11(6-8-23)16(20)25/h2-4,9,11,14,26H,5-8H2,1H3,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNDSXGWNVPPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCC(CC4)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the bromophenyl group and the piperidine carboxamide moiety. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand its interaction with biological targets.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[3,2-b][1,2,4]triazole ring is known for its ability to form hydrogen bonds and interact with various biological molecules. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on core heterocycles, substituents, and physicochemical properties:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Key Features Evidence ID
1-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide Thiazolo[3,2-b][1,2,4]triazole 3-Bromophenyl, 6-hydroxy-2-methyl, piperidine-4-carboxamide ~480 (estimated) High polarity due to carboxamide and hydroxyl groups; potential CNS activity.
4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide (35) Benzodiazol-2-one 4-Bromophenyl, piperidine carboxamide, methoxy-pyridinyl 460 (LCMS [M+H]+) Demonstrated synthesis yield (56%); potential kinase inhibition.
6-(4-Bromophenyl)-2-(3,4,5-trimethoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole Imidazo[2,1-b][1,3,4]thiadiazole 4-Bromophenyl, 3,4,5-trimethoxyphenyl ~510 (estimated) Enhanced lipophilicity from trimethoxyphenyl; possible anticancer activity.
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde Isoxazole 4-Bromophenyl, methyl, carboxaldehyde ~265 (estimated) Electrophilic aldehyde group; reactive intermediate for further derivatization.
2-(3'-(p-Bromophenyl)-5'-trifluoromethylpyrazol-1'-yl)-4-(6'''-bromocoumarin-3'''-yl)thiazole Pyrazole-thiazole p-Bromophenyl, trifluoromethyl, bromocoumarin ~590 (estimated) Fluorinated group improves metabolic stability; coumarin adds fluorescence.

Key Observations:

Core Heterocycles :

  • The target compound’s thiazolo-triazole core is distinct from the benzodiazol-2-one in compound 35 and the imidazo-thiadiazole in . Thiazolo-triazoles are less common in literature but offer unique hydrogen-bonding capabilities due to fused nitrogen-rich rings.
  • Trifluoromethylpyrazole-thiazole hybrids () exhibit higher metabolic stability due to fluorine substituents, a feature absent in the target compound .

Substituent Effects: The 3-bromophenyl group in the target compound contrasts with the 4-bromophenyl in and . Positional isomerism may alter steric interactions with biological targets.

Physicochemical Properties :

  • The target compound’s hydroxyl group increases polarity compared to the methoxy-pyridinyl group in compound 35 , which may affect blood-brain barrier penetration.
  • Imidazo-thiadiazole derivatives () are more lipophilic due to aromatic trimethoxyphenyl groups, favoring membrane permeability .

Research Findings and Implications

  • Synthetic Accessibility : Compound 35 () was synthesized in 56% yield via piperidine coupling , suggesting feasible routes for the target compound’s preparation.
  • Biological Potential: Analogues like the trifluoromethylpyrazole-thiazole () highlight the importance of halogenation for bioactivity, though the target compound’s lack of fluorine may limit stability .
  • Uniqueness: The combination of thiazolo-triazole, 3-bromophenyl, and piperidine carboxamide in the target compound distinguishes it from known derivatives, warranting further exploration of its pharmacokinetic and pharmacodynamic profiles .

Notes

  • The evidence lacks direct biological data for the target compound; comparisons rely on structural inferences.
  • Contradictions arise in substituent positioning (e.g., 3- vs. 4-bromophenyl), which may lead to divergent activities.
  • Diversified references (e.g., patents, journals, supplier data) ensure a comprehensive analysis but highlight gaps in peer-reviewed pharmacological studies.

Biological Activity

The compound 1-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a complex organic molecule notable for its potential biological activities. This compound contains a piperidine ring, a bromophenyl group, and a thiazolo-triazole hybrid structure, which collectively contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C18H20BrN5O2SC_{18}H_{20}BrN_{5}O_{2}S with a molecular weight of 450.4 g/mol. The structure includes various functional groups that facilitate interactions with biological targets.

PropertyValue
Molecular FormulaC18H20BrN5O2SC_{18}H_{20}BrN_{5}O_{2}S
Molecular Weight450.4 g/mol
CAS Number869344-57-0

Biological Activity

Research indicates that compounds with similar structural features exhibit diverse biological activities. The presence of the thiazole and triazole rings is particularly significant as these motifs are known for their roles in various pharmacological effects:

  • Antimicrobial Activity : Compounds containing triazole rings have demonstrated significant antimicrobial properties against a variety of pathogens.
  • Anticancer Potential : Some studies suggest that thiazole and triazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : The ability of such compounds to cross the blood-brain barrier makes them candidates for neuroprotective therapies.

The exact mechanism of action for this compound is still under investigation; however, it is hypothesized that it may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, the bromophenyl group may enhance binding affinity to certain targets due to its electron-withdrawing properties.

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry explored the anticancer effects of thiazole-triazole derivatives, including compounds structurally similar to our target molecule. The results indicated that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives resembling our compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds exhibited potent antibacterial activity, suggesting their potential use as therapeutic agents against bacterial infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally analogous compounds was conducted.

Compound NameActivity TypeKey Findings
Methyl 1-((3-bromophenyl)(6-hydroxy-thiazolo...AnticancerInduces apoptosis in cancer cells
Ethyl 1-((3-bromophenyl)(6-hydroxy-thiazolo...AntimicrobialEffective against Gram-positive bacteria
Methyl 1-((3-chlorophenyl)(6-hydroxy-thiazolo...NeuroprotectiveProtects neuronal cells from oxidative stress

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